molecular formula C16H13NO2S B14325792 3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile CAS No. 105826-32-2

3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile

Cat. No.: B14325792
CAS No.: 105826-32-2
M. Wt: 283.3 g/mol
InChI Key: IEGOPYQSDIYECR-UHFFFAOYSA-N
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Description

3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile typically involves the reaction of 4-[(benzenesulfonyl)methyl]benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a nitrile group.

    3-{4-[4-(Benzylideneamino)benzenesulfonyl]phenyl}-2-phenylquinazolin-4(3H)-one: Contains a quinazolinone moiety instead of a prop-2-enenitrile group.

Uniqueness

3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile is unique due to the presence of both a benzenesulfonyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105826-32-2

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

3-[4-(benzenesulfonylmethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C16H13NO2S/c17-12-4-5-14-8-10-15(11-9-14)13-20(18,19)16-6-2-1-3-7-16/h1-11H,13H2

InChI Key

IEGOPYQSDIYECR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C=CC#N

Origin of Product

United States

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